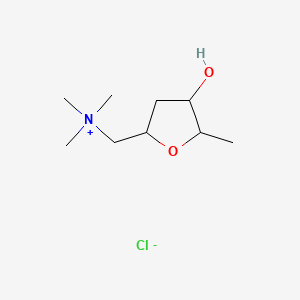
(+/-)-Muscarine chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Muscarine chloride is a naturally occurring alkaloid found in certain mushrooms, notably in the genus Amanita. It is a quaternary ammonium salt and a potent agonist of muscarinic acetylcholine receptors. This compound has significant pharmacological effects, particularly on the parasympathetic nervous system, and is of interest in both medical and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Muscarine chloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Muscarine Skeleton: This involves the cyclization of a suitable precursor to form the tetrahydrofuran ring structure characteristic of muscarine.
Chloride Exchange: The final step involves the exchange of the counterion to chloride, typically using a chloride salt in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and quaternization steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(+/-)-Muscarine chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the quaternary ammonium group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields amines or alcohols.
科学研究应用
(+/-)-Muscarine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium salts and their interactions with various reagents.
Biology: In biological research, it serves as a tool to investigate the function of muscarinic acetylcholine receptors in various tissues.
Medicine: It is used in pharmacological studies to understand the effects of muscarinic receptor agonists and to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry.
作用机制
(+/-)-Muscarine chloride exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate. The primary molecular targets are the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors, each of which has distinct tissue distributions and functions.
相似化合物的比较
Similar Compounds
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Acetylcholine: The endogenous ligand for muscarinic receptors, with a broader range of actions.
Bethanechol: A synthetic muscarinic agonist used to treat urinary retention.
Uniqueness
(+/-)-Muscarine chloride is unique due to its natural origin and its specific binding affinity for muscarinic receptors. Unlike some synthetic analogs, it has a well-defined structure-activity relationship that makes it a valuable tool in both research and therapeutic contexts.
属性
CAS 编号 |
2936-25-6 |
|---|---|
分子式 |
C9H20ClNO2 |
分子量 |
209.71 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1 |
InChI 键 |
WUFRNEJYZWHXLC-ZXKHYXLDSA-M |
SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
手性 SMILES |
C[C@@H]1[C@H](C[C@@H](O1)C[N+](C)(C)C)O.[Cl-] |
规范 SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
颜色/形态 |
STOUT PRISMS FROM ETHANOL + ACETONE |
熔点 |
180-181 °C |
物理描述 |
Extremely hygroscopic solid; [Merck Index] |
Pictograms |
Irritant |
溶解度 |
VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















